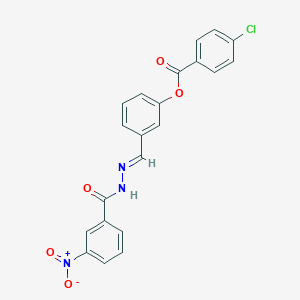![molecular formula C19H21FN2O4 B12043697 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-フルオロ-7-ヒドロキシ-3-メチル-5-オキソ-N-(テトラヒドロ-2-フラニルメチル)-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-IJ]キノリン-6-カルボキサミドは、フッ素原子、ヒドロキシ基、およびテトラヒドロフラン部分を備えたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
9-フルオロ-7-ヒドロキシ-3-メチル-5-オキソ-N-(テトラヒドロ-2-フラニルメチル)-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-IJ]キノリン-6-カルボキサミドの合成には、複数のステップが必要です。一般的なアプローチの1つは、適切なキノリン誘導体から出発し、フッ素化、ヒドロキシル化、およびテトラヒドロフラン部分の導入を含む一連の反応を受けることです。反応条件は、通常、所望の変換を実現するために、強酸または塩基、高温、および特定の触媒の使用を含みます。
工業生産方法
工業環境では、この化合物の生産は、反応が収率と純度を高く保つように注意深く制御される、大規模なバッチ反応器を含む可能性があります。連続フロー反応器の使用も、効率とスケーラビリティを向上させるために検討できます。
化学反応の分析
反応の種類
9-フルオロ-7-ヒドロキシ-3-メチル-5-オキソ-N-(テトラヒドロ-2-フラニルメチル)-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-IJ]キノリン-6-カルボキサミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: ヒドロキシ基はケトンまたはアルデヒドに酸化される可能性があります。
還元: カルボニル基はアルコールに還元される可能性があります。
置換: フッ素原子は他の求核剤と置換される可能性があります。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます。反応条件は、多くの場合、反応の結果を最適化するために、特定の溶媒、温度、およびpHレベルを含みます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが生成され、カルボニル基の還元によりアルコールが生成されます。
科学研究アプリケーション
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、新しい反応経路の探索と新しい材料の開発を可能にします。
生物学
生物学では、この化合物の潜在的な生物活性により、薬物開発の候補となっています。生物学的標的との相互作用を研究することにより、その作用機序と治療の可能性を理解できます。
医学
医学では、この化合物は、医薬品としての可能性を検討できます。そのユニークな構造は、特定の病気に対する選択性と効力に関して利点を提供する可能性があります。
産業
産業では、この化合物は、強度、柔軟性、または導電率が向上したなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity.
作用機序
9-フルオロ-7-ヒドロキシ-3-メチル-5-オキソ-N-(テトラヒドロ-2-フラニルメチル)-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-IJ]キノリン-6-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、さまざまな生物学的経路に関与する酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に高親和性で結合し、その活性を調節し、所望の治療効果をもたらすことができます。
類似の化合物との比較
類似の化合物
類似の化合物には、フッ素原子、ヒドロキシ基、またはテトラヒドロフラン部分などの構造的特徴を共有する他のキノリン誘導体が含まれます。例としては、以下があります。
- 9-フルオロ-3-メチル-10-(4-メチルピペラジン-1-イル)-7-オキソ-2,3-ジヒドロ-7H- [1,4] オキサジノ [2,3,4-ij] キノリン-6-カルボン酸
- (S) -9-フルオロ-3-メチル-10-(4-メチルピペラジン-1-イル)-7-オキソ-3,7-ジヒドロ-2H- [1,4] オキサジノ [2,3,4-ij] キノリン-6-カルボン酸塩酸塩
独自性
9-フルオロ-7-ヒドロキシ-3-メチル-5-オキソ-N-(テトラヒドロ-2-フラニルメチル)-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-IJ]キノリン-6-カルボキサミドを際立たせているのは、官能基の特定の組み合わせと、そこから得られる化学的性質です。
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives that share structural features such as the fluorine atom, hydroxy group, or tetrahydrofuran moiety. Examples include:
- 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride
Uniqueness
What sets 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide apart is its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C19H21FN2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O4/c1-10-4-5-11-7-12(20)8-14-16(11)22(10)19(25)15(17(14)23)18(24)21-9-13-3-2-6-26-13/h7-8,10,13,23H,2-6,9H2,1H3,(H,21,24) |
InChIキー |
GEFSRBGKUVJSSJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)






